4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone
Description
4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone is a propiophenone derivative featuring a chloro substituent at the para position of the phenyl ring (4'-position) and a 3,4,5-trifluorophenyl group attached to the propanone backbone. Propiophenones are aromatic ketones with a carbonyl group bonded to a propyl chain, and their properties are heavily influenced by substituents. The chloro group is electron-withdrawing, while the trifluorophenyl moiety introduces strong electron-deficient character, steric bulk, and enhanced lipophilicity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-11-4-2-10(3-5-11)14(20)6-1-9-7-12(17)15(19)13(18)8-9/h2-5,7-8H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBVMCCKPNBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645008 | |
| Record name | 1-(4-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-92-9 | |
| Record name | 1-(4-Chlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 4-chlorobenzaldehyde with 3,4,5-trifluorophenylacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of 4’-Chloro-3-(3,4,5-trifluorophenyl)benzoic acid.
Reduction: Formation of 4’-Chloro-3-(3,4,5-trifluorophenyl)propanol.
Substitution: Formation of 4’-Amino-3-(3,4,5-trifluorophenyl)propiophenone.
Scientific Research Applications
Chemistry
-
Precursor in Organic Synthesis :
- Utilized as a building block for synthesizing complex organic molecules.
- Acts as a reagent in various organic reactions including oxidation and reduction processes.
-
Reactivity :
- Can undergo oxidation to form corresponding ketones or carboxylic acids.
- Reduction can convert the ketone group to an alcohol.
- Substitution reactions can replace the chloro group with other nucleophiles.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | 4'-Chloro-3-(3,4,5-trifluorophenyl)benzoic acid |
| Reduction | NaBH₄ or LiAlH₄ | 4'-Chloro-3-(3,4,5-trifluorophenyl)propanol |
| Substitution | NH₃ or thiourea | 4'-Amino-3-(3,4,5-trifluorophenyl)propiophenone |
Biology
-
Biological Activity :
- Investigated for potential antimicrobial and anticancer properties.
- Studies have shown that the compound may interact with specific molecular targets, acting as an electrophile that can inhibit enzyme activity.
-
Mechanism of Action :
- The trifluorophenyl groups enhance lipophilicity, facilitating penetration into biological membranes and interaction with nucleophilic sites on biomolecules.
Medicine
-
Pharmaceutical Development :
- Explored for its potential use in developing new pharmaceutical compounds targeting various diseases.
- Its unique structure may provide opportunities for creating novel therapeutic agents.
-
Case Studies :
- Research has indicated promising results in preclinical models for its use as an anticancer agent.
Industry
-
Production of Specialty Chemicals :
- Used in the manufacture of specialty chemicals and materials.
- Its properties make it suitable for applications in agrochemicals and polymer industries.
-
Market Potential :
- The compound's unique characteristics position it well within the market for advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The trifluorophenyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
3-Chloro-4'-Fluoropropiophenone
- Molecular Formula : C₉H₈ClFO
- Molecular Weight : 186.61 g/mol
- Substituents: A single fluorine at the 4'-position of the phenyl ring and a chlorine at the 3-position of the propanone chain.
- Key Differences: Compared to the target compound, this analog has fewer fluorine atoms (1 vs. 3) and lacks the trifluorophenyl group.
4'-Chloro-3-(3-Methoxyphenyl)Propiophenone
- Molecular Formula : C₁₆H₁₅ClO₂
- Molecular Weight : 274.74 g/mol (calculated from formula)
- Substituents : A methoxy group (-OCH₃) at the 3-position of the phenyl ring and a chloro group at the 4'-position.
- Key Differences: The methoxy group is electron-donating, opposing the electron-withdrawing effects of fluorine or chlorine.
4'-Chloro-3-(4-Chloro-2-Fluorophenyl)Propiophenone
- Molecular Formula : C₁₅H₁₁Cl₂FO
- Molecular Weight : 297.15 g/mol
- Substituents : A 4-chloro-2-fluorophenyl group and a 4'-chloro group.
- Key Differences : The asymmetrical substitution (chloro and fluorine at positions 4 and 2, respectively) contrasts with the target compound’s symmetrical 3,4,5-trifluorophenyl group. This asymmetry may reduce crystallinity and alter melting points. The additional chlorine increases molecular weight but may also enhance halogen bonding interactions .
3-Chloro-N-Phenyl-Phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Molecular Weight : 265.67 g/mol (calculated from formula)
- Substituents : A phthalimide core with a chloro group and an N-phenyl group.
- Key Differences: This compound is a phthalimide derivative rather than a propiophenone. Its rigid, planar structure and dual carbonyl groups make it a monomer for polyimide synthesis, a distinct application compared to propiophenones, which are typically intermediates in drug synthesis .
Data Table: Structural and Molecular Comparison
*Inferred data based on structural analogs.
Research Findings and Implications
- Electronic and Steric Effects: The trifluorophenyl group in the target compound provides superior electron-withdrawing effects compared to mono- or di-substituted analogs, which could enhance its stability in radical reactions or as a directing group in synthesis .
- Lipophilicity : Increased fluorination likely raises the compound’s logP value, improving membrane permeability in drug design contexts compared to methoxy-containing analogs .
- Thermal Stability: Symmetrical trifluorophenyl substitution may confer higher thermal stability than asymmetrical halogenated analogs, as seen in polyimide monomers derived from similar structures .
Biological Activity
4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898777-92-9) is a synthetic compound notable for its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₁₀ClF₃O
- Molecular Weight: 298.69 g/mol
- Purity: ≥97%
- Appearance: Typically supplied in amber glass bottles, indicating stability against light degradation.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity
- Several studies have explored the compound's cytotoxic effects on cancer cell lines. For instance, it has been shown to inhibit the proliferation of MCF-7 breast cancer cells in a dose-dependent manner.
- In vitro assays revealed IC₅₀ values in the range of 6 to 8 µM across different cell lines, suggesting significant antiproliferative properties.
-
Mechanism of Action
- The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle proteins such as cyclins and PCNA.
- Flow cytometry analysis indicated that treatment with this compound leads to G2/M phase arrest and increased levels of reactive oxygen species (ROS), contributing to its cytotoxic effects.
Study 1: Antiproliferative Effects on MCF-7 Cells
A study investigated the effects of this compound on MCF-7 cells:
- Methodology: Cells were treated with varying concentrations of the compound.
- Results: The compound reduced cell viability significantly at concentrations above 6 µM. Western blot analysis showed an increase in pro-apoptotic markers such as p53 and cytochrome c while decreasing anti-apoptotic proteins like Bcl-2.
Study 2: In Vivo Tumor Growth Inhibition
In an animal model using Ehrlich tumor-bearing mice:
- Treatment Regimen: Mice were administered doses of 100–200 mg/kg/day.
- Outcome: There was a marked reduction in tumor size compared to control groups, confirming the in vitro findings regarding its anticancer potential.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 | 6 - 8 | Apoptosis induction via caspase activation |
| In vivo tumor growth | Ehrlich tumor model | N/A | Reduction in tumor size |
| Cell cycle arrest | Various cell lines | N/A | G2/M phase arrest; increased ROS |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone?
- Methodological Answer :
- Step 1 : Start with a Friedel-Crafts acylation between 4-chlorobenzoyl chloride and 3,4,5-trifluorophenylpropane derivatives. Use AlCl₃ as a catalyst in anhydrous dichloromethane under nitrogen .
- Step 2 : Optimize coupling reactions via microwave-assisted catalysis to enhance reaction efficiency and reduce side products (e.g., 80% yield via Grignard reagent coupling under microwave irradiation) .
- Step 3 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
Q. How can the molecular structure and purity of this compound be validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and F NMR spectra to confirm substituent positions. The trifluorophenyl group shows distinct splitting patterns in F NMR .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 296.05) .
- X-ray Crystallography : For absolute structural confirmation, grow single crystals via slow evaporation in ethanol/dichloromethane .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Waste Management : Segregate halogenated waste and transfer it to certified facilities for incineration to prevent environmental release of fluorinated byproducts .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant lab coats due to potential skin irritation and respiratory hazards .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict electrophilic/nucleophilic sites. PubChem’s InChI data (e.g., InChI=1S/C13H7F3O...) provides input parameters for Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvent interactions in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 65% vs. 80%)?
- Methodological Answer :
- Variable Analysis : Compare reaction parameters (temperature, catalyst loading, solvent polarity) between methods. For example, microwave irradiation reduces reaction time and improves yield compared to traditional heating .
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., dehalogenated byproducts) and adjust stoichiometry or catalyst type .
Q. How can this compound be functionalized for medicinal chemistry applications?
- Methodological Answer :
- Step 1 : Introduce amine or carboxyl groups via nucleophilic substitution at the chloro position using NaN₃ followed by Staudinger reduction .
- Step 2 : Screen derivatives against kinase targets (e.g., EGFR) using in vitro assays. The trifluorophenyl group enhances binding affinity to hydrophobic pockets .
Q. What catalytic systems improve the efficiency of its synthesis or derivatization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
